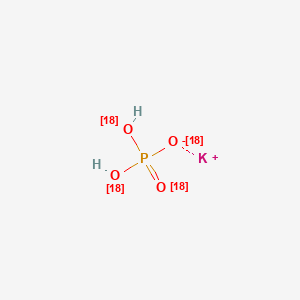![molecular formula C18H13N3O2 B13364696 3-(4-methoxyphenyl)pyridazino[4,3-c]quinolin-5(6H)-one](/img/structure/B13364696.png)
3-(4-methoxyphenyl)pyridazino[4,3-c]quinolin-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methoxyphenyl)pyridazino[4,3-c]quinolin-5(6H)-one is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a pyridazinoquinoline core structure, which is known for its diverse pharmacological properties.
Preparation Methods
The synthesis of 3-(4-methoxyphenyl)pyridazino[4,3-c]quinolin-5(6H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with appropriate hydrazine derivatives, followed by cyclization and oxidation steps to form the pyridazinoquinoline core. The reaction conditions often involve the use of acidic or basic catalysts, and the reactions are carried out under reflux conditions to ensure complete conversion of intermediates.
Chemical Reactions Analysis
3-(4-methoxyphenyl)pyridazino[4,3-c]quinolin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyridazinoquinoline core, allowing for the introduction of different functional groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles like amines or thiols.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties. It has been tested against various cancer cell lines and has shown promising results in inhibiting cell proliferation.
Medicine: Due to its biological activities, this compound is being explored as a potential therapeutic agent for the treatment of infectious diseases and cancer.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)pyridazino[4,3-c]quinolin-5(6H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or interfere with DNA synthesis, leading to the inhibition of cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
3-(4-methoxyphenyl)pyridazino[4,3-c]quinolin-5(6H)-one can be compared with other similar compounds, such as:
Pyridazino[4,5-b]quinoxaline: This compound shares a similar core structure but differs in its substitution pattern and biological activities.
5H-pyridazino[4,5-b]indole derivatives: These compounds also have a pyridazino core but are substituted with different functional groups, leading to variations in their pharmacological properties.
Triazole-pyrimidine hybrids: These compounds exhibit neuroprotective and anti-inflammatory activities, highlighting the diverse potential of heterocyclic compounds in medicinal chemistry.
Properties
Molecular Formula |
C18H13N3O2 |
|---|---|
Molecular Weight |
303.3 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-6H-pyridazino[4,3-c]quinolin-5-one |
InChI |
InChI=1S/C18H13N3O2/c1-23-12-8-6-11(7-9-12)16-10-14-17(21-20-16)13-4-2-3-5-15(13)19-18(14)22/h2-10H,1H3,(H,19,22) |
InChI Key |
YVFGTEAJSQEIAR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3C4=CC=CC=C4NC(=O)C3=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



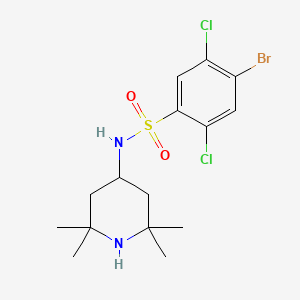
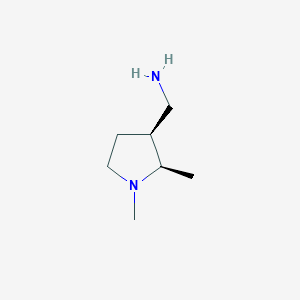
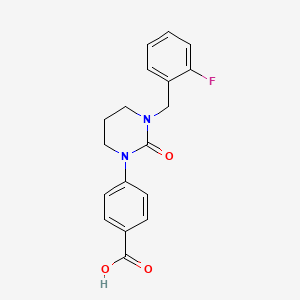
![2,2-dimethyl-N-{4-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}propanamide](/img/structure/B13364657.png)
![Isopropyl [6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B13364660.png)

![N-(2-cyano-3-methylbutan-2-yl)-2-[5-(furan-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B13364669.png)
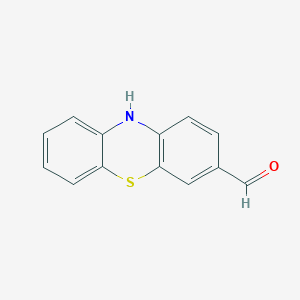

![4-[(4-methoxy-1-naphthyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B13364704.png)
![3-[(Methylsulfanyl)methyl]-6-(3-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364710.png)
